![molecular formula C11H8O4 B3052508 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde CAS No. 42059-56-3](/img/structure/B3052508.png)
7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde is a natural product of the alkaloid dioscorea . It has been used in clinical trials as an anticancer agent, which may be due to its ability to inhibit tyrosinase and its effects on human epidermoid carcinoma .
Synthesis Analysis
A concise, efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis
The molecular formula of 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde is C11H8O4 . Its average mass is 188.179 Da and its monoisotopic mass is 188.047348 Da .Scientific Research Applications
Chemical Synthesis and Reactions
7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde exhibits reactivity under alkaline conditions, forming condensation products with amidine-type compounds and hydrazine derivatives. These reactions have been studied extensively, contributing to the field of heterocyclic chemistry (Petersen & Heitzer, 1976). Additionally, studies have shown that this compound can undergo transformations in the presence of pentacarbonyliron and HMPA, resulting in the formation of specific chromenylmethyl structures, further expanding its utility in organic syntheses (Ambartsumyan et al., 2012).
Antibacterial Applications
Research has demonstrated the potential antibacterial properties of derivatives of 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde. Studies have synthesized and tested various derivatives for their effectiveness against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, revealing significant bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019). This highlights the compound's potential in developing new antibacterial agents.
Optical and Material Science
In the field of material science, derivatives of 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde have been synthesized and characterized for their fluorescence properties in both solution and solid states. These studies contribute to the development of new materials with potential applications in optoelectronics and fluorescence-based technologies (Shi, Liang, & Zhang, 2017).
Pharmacological Potential
Investigations into the biological activity of compounds derived from 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde have shown promising results in various pharmacological areas. Some derivatives have exhibited antiulcer and antimicrobial activities, indicating the compound's utility in developing new pharmaceutical agents (Bogza et al., 2015).
properties
IUPAC Name |
7-methoxy-4-oxochromene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-8-2-3-9-10(4-8)15-6-7(5-12)11(9)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJOTVZEFISLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450078 | |
Record name | 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
42059-56-3 | |
Record name | 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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